Qui4NMal
Qui4NMal
Brand Name:
Vulcanchem
CAS No.:
151299-42-2
VCID:
VC21140820
InChI:
InChI=1S/C17H27NO12/c1-5-10(18-8(20)4-9(21)22)14(13(25)16(26)27-5)30-17-15(29-7(3)19)12(24)11(23)6(2)28-17/h5-6,10-17,23-26H,4H2,1-3H3,(H,18,20)(H,21,22)/t5-,6+,10-,11+,12-,13-,14+,15-,16-,17+/m1/s1
SMILES:
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O
Molecular Formula:
C17H27NO12
Molecular Weight:
437.4 g/mol
Qui4NMal
CAS No.: 151299-42-2
Cat. No.: VC21140820
Molecular Formula: C17H27NO12
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151299-42-2 |
|---|---|
| Molecular Formula | C17H27NO12 |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 3-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-3-acetyloxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydroxy-2-methyloxan-3-yl]amino]-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C17H27NO12/c1-5-10(18-8(20)4-9(21)22)14(13(25)16(26)27-5)30-17-15(29-7(3)19)12(24)11(23)6(2)28-17/h5-6,10-17,23-26H,4H2,1-3H3,(H,18,20)(H,21,22)/t5-,6+,10-,11+,12-,13-,14+,15-,16-,17+/m1/s1 |
| Standard InChI Key | YEXKHDSGIBZZPH-FSIRCQHCSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O |
| SMILES | CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O |
| Canonical SMILES | CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator